molecular formula C7H4BrN3O2 B2645400 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1780376-28-4

3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B2645400
CAS No.: 1780376-28-4
M. Wt: 242.032
InChI Key: QHWSDDCAPDSFRS-UHFFFAOYSA-N
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Description

3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a carboxylic acid group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the formation of the triazole ring followed by bromination and carboxylation. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure or by using carboxylating agents like carbonyl diimidazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The bromine atom and carboxylic acid group can enhance binding affinity through halogen bonding and hydrogen bonding, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which provide distinct reactivity and binding properties. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-7-10-9-5-2-1-4(6(12)13)3-11(5)7/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWSDDCAPDSFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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